tert-Pentyl Vinyl ether
Description
Significance of Vinyl Ethers as Monomers and Synthetic Intermediates
Vinyl ethers are highly significant as monomers in polymerization reactions. researchgate.netnih.gov Their electron-rich nature makes them ideal candidates for cationic polymerization, a process initiated by acidic compounds. researchgate.net This type of polymerization allows for the creation of poly(vinyl ether)s, which possess a range of desirable properties such as flexibility, impact resistance, and good low-temperature performance. acs.org The ability to control these polymerizations, including "living" polymerizations, enables the synthesis of polymers with well-defined structures and molecular weights. researchgate.netnih.gov Furthermore, vinyl ethers can be copolymerized with other monomers, such as acrylates, to create materials with a balance of properties. acs.orgtandfonline.com Divinyl ethers are also important in radiation-cured coatings. researchgate.net
Beyond their role in polymerization, vinyl ethers are valuable synthetic intermediates in organic chemistry. researchgate.netull.esresearchgate.netnih.govorgsyn.org They participate in a variety of chemical transformations, including:
Claisen Rearrangement: Allyl vinyl ethers undergo this sigmatropic rearrangement to form γ,δ-unsaturated carbonyl compounds. ull.esorgsyn.org
Cycloaddition Reactions: Vinyl ethers can participate in Diels-Alder reactions, providing a route to cyclic compounds. researchgate.net
Hydrolysis: The hydrolysis of vinyl ethers provides a reliable method for the synthesis of aldehydes. researchgate.net
Numerous methods exist for the synthesis of vinyl ethers themselves, including the Wittig reaction, Peterson olefination, and transition metal-catalyzed reactions. researchgate.netresearchgate.netnih.govacademie-sciences.fr
Specific Research Focus on tert-Pentyl Vinyl Ether within the Vinyl Ether Class
Within the broader class of vinyl ethers, this compound (TPVE) has attracted specific research interest due to its unique structural features and resulting properties. The bulky tert-pentyl group influences its polymerization behavior and the characteristics of the resulting polymers.
Research has demonstrated the utility of this compound in specialized applications. For instance, it has been investigated for use in ultraviolet (UV) curable formulations for step and flash imprint lithography (SFIL). louisville.eduresearchgate.net In this context, formulations containing TPVE exhibit low viscosity and rapid polymerization upon UV exposure, which are advantageous for high-resolution patterning. louisville.edu Studies have shown that vinyl ether-based formulations, including those with TPVE, can have higher tensile strength compared to traditional acrylate-based systems. louisville.edu
The polymerization of this compound, like other vinyl ethers, proceeds via a cationic mechanism. nih.gov The bulky tert-pentyl group can influence the stereoregularity of the resulting polymer, which in turn affects its physical properties. nih.govunc.edu Recent advancements in catalyst systems, including the use of organocatalysts and Lewis acids, have provided greater control over the cationic polymerization of various vinyl ethers, including those with bulky substituents like tert-butyl and by extension, tert-pentyl groups. nih.gov The degradation of poly(tert-butyl vinyl ether), a structurally similar polymer, has also been studied, providing insights into the chemical stability and potential recycling pathways for such polymers. rsc.org
Chemical and Physical Properties of this compound
| Property | Value |
| CAS Number | 29281-39-8 |
| Molecular Formula | C7H14O |
| Boiling Point | 106 °C (lit.) chemicalbook.comchemsrc.com |
| Density | 0.783 g/mL at 25 °C (lit.) chemicalbook.comchemsrc.com |
| Refractive Index | n20/D 1.411 (lit.) chemicalbook.comchemsrc.com |
Structure
3D Structure
Properties
CAS No. |
29281-39-8 |
|---|---|
Molecular Formula |
C7H14O |
Molecular Weight |
114.19 g/mol |
IUPAC Name |
2-ethenoxy-2-methylbutane |
InChI |
InChI=1S/C7H14O/c1-5-7(3,4)8-6-2/h6H,2,5H2,1,3-4H3 |
InChI Key |
CYADZXMTKIHVMV-UHFFFAOYSA-N |
SMILES |
CCC(C)(C)OC=C |
Canonical SMILES |
CCC(C)(C)OC=C |
Pictograms |
Flammable; Irritant |
Origin of Product |
United States |
Advanced Synthetic Strategies for Tert Pentyl Vinyl Ether and Analogous Structures
Methodologies for Vinyl Ether Synthesis
The preparation of vinyl ethers can be accomplished through several distinct chemical pathways. Each method offers unique advantages concerning substrate scope, reaction conditions, and stereoselectivity.
Transetherification Reactions
Transetherification is a widely employed method for the synthesis of vinyl ethers. This equilibrium-driven process involves the transfer of a vinyl group from a readily available vinyl ether, such as ethyl vinyl ether (EVE), to an alcohol. academie-sciences.fr The reaction is typically catalyzed by transition metal complexes, most notably those of palladium and iridium. academie-sciences.frresearchgate.net
Palladium-catalyzed transetherification has been extensively studied. academie-sciences.fr For instance, a catalyst system generated in situ from a palladium(II) precursor and a ligand like 1,10-phenanthroline (B135089) can effectively catalyze the vinylation of various alcohols. academie-sciences.frresearchgate.net The reaction conditions, including solvent, temperature, and catalyst loading, are optimized to drive the equilibrium towards the desired product, often by using a large excess of the starting vinyl ether. academie-sciences.fr Yields for this method can range from moderate to good, with reported conversions between 50% and 82%. academie-sciences.fr
Iridium catalysts have also emerged as powerful tools for transvinylation reactions, offering a complementary approach to palladium-based systems. academie-sciences.frmdpi.com These catalysts can provide higher yields in certain cases compared to traditional mercury-based catalysts. mdpi.com
| Catalyst System | Reactants | Product | Yield | Reference |
|---|---|---|---|---|
| Palladium(II) complex with 1,10-phenanthroline | Ethyl vinyl ether and various alcohols | Functionalized vinyl ethers | 40-75% | academie-sciences.fr |
| [Ir(cod)₂]⁺BF₄⁻ | Vinyl acetate (B1210297) and alcohols | Vinyl ethers | High | mdpi.comorgsyn.org |
| Mercuric acetate | Vinyl ether and alcohol | Transetherified vinyl ether | Variable | google.com |
Dehydrohalogenation Routes
Dehydrohalogenation represents a classical approach to vinyl ether synthesis. This elimination reaction typically involves the treatment of a 2-haloether with a strong base to remove a hydrogen halide and form the carbon-carbon double bond of the vinyl group. fluorine1.ru For example, 2-haloethoxy polyfluoroalkanes can be dehalogenated using potassium hydroxide (B78521) in an alcohol solvent to produce the corresponding vinyl ethers. fluorine1.ru The choice of base and solvent is critical to ensure efficient elimination and minimize side reactions.
Another variation involves the dehalogenation of chlorinated ethers. For instance, perfluoro(alkyl vinyl ethers) can be synthesized by the fluorination of specific partially fluorinated (di)chloroethyl ethers, followed by dehalogenation. google.com This two-step process allows for the preparation of highly fluorinated vinyl ethers that are valuable monomers for specialized polymers. google.com
Palladium-Catalyzed Synthesis
Palladium catalysts are versatile and have been employed in various strategies for vinyl ether synthesis beyond transetherification. One notable method involves the palladium-catalyzed coupling of vinyl triflates with phenols. rsc.org This reaction, facilitated by a catalyst generated from Pd₂(dba)₃ and a bulky phosphine (B1218219) ligand like 2-(di-t-butylphosphino)biphenyl, allows for the efficient formation of aryl enol ethers. rsc.org
Palladium catalysts have also been shown to dimerize vinyl ethers to form β,γ-unsaturated acetals. nih.gov This reaction proceeds through the in-situ generation of a palladium alkoxide species, followed by the insertion of two vinyl ether molecules and subsequent β-OR elimination. nih.gov
Furthermore, palladium-catalyzed synthesis can be applied to the formation of aryl ethers through the reaction of an alcohol with an aromatic compound bearing an activated position, in the presence of a base and a palladium catalyst. googleapis.com This method can be conducted under relatively mild conditions, offering a broad scope for the synthesis of various ether compounds. googleapis.com
| Catalyst/Reagents | Substrates | Product Type | Key Features | Reference |
|---|---|---|---|---|
| Pd₂(dba)₃ / 2-(di-t-Bu-phosphino)biphenyl, NaOᵗBu | Vinyl triflates and phenols | Aryl enol ethers | Efficient conversion | rsc.org |
| (α-diimine)PdCl⁺ | Alkyl and silyl (B83357) vinyl ethers | β,γ-Unsaturated acetals | Catalytic dimerization | nih.gov |
| Pd(OAc)₂ / Tol-BINAP, Na(OtBu) | Alcohol and aryl bromide | Aryl ethers | Mild conditions, high yields | googleapis.com |
Iridium-Catalyzed Vinyl Transfer Reactions
Iridium catalysts have gained prominence in vinyl ether synthesis due to their high efficiency and functional group tolerance. mdpi.comorgsyn.org A common approach is the iridium-catalyzed reaction of alcohols with vinyl acetate. orgsyn.org This method provides a practical route to various vinyl ethers under relatively simple reaction conditions and with low catalyst loadings. mdpi.comorgsyn.org The iridium complex [Ir(cod)₂]⁺BF₄⁻ has been shown to be particularly effective in catalyzing the vinyl transfer from vinyl acetate to alcohols, often resulting in high yields of the desired vinyl ether. mdpi.comorgsyn.org
This methodology has been extended to the synthesis of allyl ethers from allyl acetates and alcohols, demonstrating the versatility of the iridium catalyst system. orgsyn.orgorgsyn.org Furthermore, these in-situ generated vinyl ethers can be utilized in subsequent reactions, such as Claisen rearrangements, to produce more complex molecules in a one-pot fashion. orgsyn.orgorgsyn.org
Peterson Olefination Approaches for Stereospecific Synthesis
The Peterson olefination offers a powerful strategy for the stereospecific synthesis of vinyl ethers. nih.govresearchgate.net This reaction involves the reaction of an α-silylcarbanion with a carbonyl compound to form a β-hydroxysilane intermediate, which then eliminates to form an alkene. organic-chemistry.org By controlling the elimination conditions (acidic or basic), one can selectively obtain either the E or Z isomer of the resulting vinyl ether. organic-chemistry.org
A notable variant of the Peterson reaction has been developed for the highly stereoselective synthesis of Z-vinyl ethers. nih.govresearchgate.net This method utilizes the reaction of a 1-alkoxy-2-hydroxyalkylsilane under basic conditions. nih.govresearchgate.net The choice of solvent plays a crucial role in the stereochemical outcome, with non-polar solvents like α,α,α-trifluorotoluene favoring the formation of the Z-isomer with high selectivity (Z/E ratio up to 99:1). nih.govresearchgate.net This approach is particularly valuable for the synthesis of structurally defined vinyl ethers found in complex natural products. nih.govresearchgate.net
Novel Catalytic Systems for Vinyl Ether Formation
The development of novel catalytic systems continues to push the boundaries of vinyl ether synthesis, with a focus on sustainability, efficiency, and the ability to polymerize these monomers.
One innovative approach utilizes enzymes as catalysts. For example, immobilized lipase (B570770) B from Candida antarctica (CalB) has been successfully employed to synthesize vinyl ether functional esters directly from carboxylic acids and hydroxyl-functional vinyl ethers. nih.govrsc.org This enzymatic method is highly efficient, proceeds under mild conditions, and avoids the acid-labile nature of vinyl ethers, which often complicates traditional acid-catalyzed esterifications. nih.govrsc.org The reaction can achieve high conversions in a short amount of time and in various solvents or even in bulk. nih.govrsc.org
Another area of development is in the realm of polymerization catalysts for vinyl ethers. Platinum-based catalysts, in combination with a silicon hydride cocatalyst, have been developed for the polymerization of vinyl ether monomers. google.com These catalyst systems exhibit excellent solubility in vinyl ether monomers and can be used in very low concentrations. google.com
Furthermore, the use of calcium carbide in a superbasic catalytic system (KOH/DMSO) provides a convenient and safer alternative to using acetylene (B1199291) gas for the vinylation of alcohols. rsc.org This method has been successfully applied to both primary and secondary alcohols, affording good yields of the corresponding vinyl ethers. rsc.org
| Catalyst System | Substrates | Product | Key Advantages | Reference |
|---|---|---|---|---|
| Immobilized Candida antarctica lipase B (CalB) | Carboxylic acids and hydroxyl-functional vinyl ethers | Vinyl ether functional esters | Sustainable, mild conditions, avoids side reactions | nih.govrsc.org |
| Platinum complex and silicon hydride cocatalyst | Vinyl ether monomers | Polyvinyl ethers | Excellent solubility, low catalyst loading | google.com |
| KOH/DMSO | Alcohols and calcium carbide | Vinyl ethers | Safer alternative to acetylene gas, good yields | rsc.org |
Regioselective and Stereoselective Synthesis of Vinyl Ethers
The precise control over the placement of the vinyl group (regioselectivity) and the spatial arrangement of atoms (stereoselectivity) is a critical aspect of modern organic synthesis. For vinyl ethers, including tert-pentyl vinyl ether and its analogs, the development of selective synthetic strategies is essential for their application in various chemical transformations. These strategies often rely on carefully chosen catalysts, reagents, and reaction conditions to favor the formation of a specific isomer.
A variety of methods have been established for the synthesis of vinyl ethers, including the transition metal-catalyzed addition of alcohols to alkynes, the vinylation of alcohols using acetylene or its surrogates, and the cross-coupling of alcohols with vinyl halides. Current time information in Bangalore, IN.nih.govnih.gov The challenge, particularly with sterically hindered alcohols like tert-pentyl alcohol, lies in achieving high efficiency and selectivity.
Transition Metal-Catalyzed Hydroalkoxylation of Alkynes
The direct addition of alcohols to alkynes, known as hydroalkoxylation, is a highly atom-economical method for synthesizing vinyl ethers. Transition metal catalysts, particularly those based on gold, have emerged as powerful tools for this transformation, often providing excellent stereoselectivity. nih.govacs.org
Gold(I) catalysts, for instance, have been shown to be highly effective for the intermolecular hydroalkoxylation of internal alkynes. These reactions can proceed under solvent-free conditions and with low catalyst loadings, yielding vinyl ethers with high stereoselectivity. nih.govacs.org While terminal alkynes have been more commonly studied, methods for the addition of secondary and even tertiary alcohols to internal alkynes have been developed, which is significant for the synthesis of sterically hindered vinyl ethers. nih.govacs.org The choice of N-heterocyclic carbene (NHC) ligand on the gold catalyst can significantly influence reactivity and selectivity. nih.gov
A study on gold-catalyzed intermolecular hydroalkoxylation demonstrated the successful addition of various alcohols to internal alkynes. The use of a [{Au(SIPr)}₂(μ–OH)][BF₄] catalyst system, for example, resulted in high yields and excellent Z-selectivity for the resulting vinyl ethers.
Table 1: Gold-Catalyzed Hydroalkoxylation of Diphenylacetylene with Various Alcohols
| Alcohol Substrate | Catalyst | Temperature (°C) | Yield (%) | Selectivity (Z:E) |
|---|---|---|---|---|
| 1-Phenylethanol | [{Au(SIPr)}₂(μ–OH)][BF₄] | 80 | 96 | >98:2 |
| Benzyl (B1604629) alcohol | [{Au(SIPr)}₂(μ–OH)][BF₄] | 80 | 95 | >98:2 |
| Methanol | [Au(IPr)(CH₃CN)][BF₄] | 60 | 94 | >98:2 |
| Isopropanol | [Au(IPr)(CH₃CN)][BF₄] | 80 | 85 | >98:2 |
Data synthesized from research findings. nih.gov
While direct examples with tert-pentyl alcohol in these specific gold-catalyzed systems are not extensively detailed, the successful use of other secondary and tertiary alcohols points to the potential applicability of this methodology for the synthesis of this compound. nih.govacs.org
Vinylation of Alcohols with Acetylene
The classical method for vinyl ether synthesis involves the reaction of alcohols with acetylene, often under basic conditions. nih.gov For less reactive, sterically hindered tertiary alcohols, this reaction requires more forceful conditions, such as the use of superbasic catalytic systems like potassium hydroxide in dimethyl sulfoxide (B87167) (KOH/DMSO). researchgate.net
Research has demonstrated the successful O-vinylation of tertiary propargylic alcohols, such as 1-ethynylcyclohexanol, using acetylene in a KOH/DMSO system under pressure. This indicates that even highly hindered alcohols can undergo vinylation, providing a viable, albeit challenging, route to compounds like this compound. researchgate.net The reaction rates for vinylation are known to differ significantly between primary, secondary, and tertiary alcohols, with tertiary alcohols being the least reactive. acs.org
An alternative and safer approach involves the use of calcium carbide as a solid source of acetylene. mdpi.comresearchgate.net This method has been used for the vinylation of a wide range of alcohols, including benzyl alcohols, with good to quantitative yields. mdpi.com The process is typically carried out at elevated temperatures in the presence of a base like potassium tert-butoxide.
Table 2: Vinylation of Alcohols using Calcium Carbide
| Alcohol | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Benzyl alcohol | KOtBu | 130 | 7 | 95 |
| 4-Methoxybenzyl alcohol | KOtBu | 130 | 5 | 97 |
| 1-Phenylethanol | KOtBu | 130 | 5 | 92 |
| 1-Ethynylcyclohexanol | KOH | 90 | 1 | 40 |
Data synthesized from research findings. researchgate.netmdpi.com
Copper-Catalyzed Cross-Coupling Reactions
Copper-catalyzed cross-coupling of vinyl halides with alcohols presents a stereospecific route to vinyl ethers. nih.gov This method is particularly valuable as it allows for the selective synthesis of either the (E)- or (Z)-isomer of the vinyl ether by starting with the corresponding pure isomer of the vinyl halide.
A study utilizing CuI with trans-N,N′-dimethylcyclohexyldiamine as a ligand demonstrated the successful coupling of various functionalized primary and secondary alcohols with both (E)- and (Z)-vinylic iodides. nih.gov This stereospecificity is a key advantage for accessing specific isomers of complex vinyl ethers. While the reaction with sterically hindered secondary alcohols resulted in lower yields, it still represents a viable single-step process. nih.gov
Other Synthetic Approaches
Other notable methods include the titanium-catalyzed reductive dehydroxylative vinylation of tertiary alcohols . This radical-based approach offers a stereoconvergent pathway to couple tertiary alcohols with vinyl halides, directly addressing the challenge of synthesizing vinyl ethers from these hindered substrates. doi.org
The Mizoroki-Heck reaction , which involves the arylation or vinylation of alkenes, has also been studied with vinyl ethers. The regioselectivity of this reaction (α- versus β-substitution) can be controlled by the choice of catalyst, ligands, and additives. nih.govrsc.orgorganic-chemistry.org While this is a functionalization reaction of a pre-existing vinyl ether, the principles of regioselective control are highly relevant to the broader chemistry of these compounds. For example, the arylation of butyl vinyl ether can be directed to selectively yield either the α- or β-aryl product. rsc.org
Furthermore, ruthenium-catalyzed silylative coupling of vinyl alkyl ethers, including tert-butyl and this compound, with vinylsilanes has been reported. acs.org This reaction leads to the formation of 1-silyl-2-alkoxyethenes, demonstrating a method for the functionalization of this compound itself.
Mechanistic Insights and Reactivity Profiles of Tert Pentyl Vinyl Ether in Organic Reactions
Electrophilic Addition Reactions to the Vinyl Moiety
The defining characteristic of vinyl ethers, including tert-pentyl vinyl ether, is the pronounced nucleophilicity of the double bond. The lone pairs on the ether oxygen atom participate in resonance, donating electron density to the β-carbon of the vinyl group. This polarization renders the terminal carbon atom of the double bond particularly vulnerable to attack by electrophiles. The general mechanism for electrophilic addition commences with the attack of the vinyl ether's π-bond on an electrophile (E+), leading to the formation of a carbocation intermediate. This cation is significantly stabilized by the adjacent oxygen atom through resonance, an effect that heavily influences the reaction's regioselectivity and rate. The subsequent attack by a nucleophile (Nu-) on this stabilized carbocation completes the addition process.
Acid-Catalyzed Hydrolysis Mechanisms
The acid-catalyzed hydrolysis of this compound is a classic example of an electrophilic addition reaction where water acts as the nucleophile. The reaction proceeds through a well-established mechanism initiated by the protonation of the vinyl group. researchgate.net
Mechanism:
Protonation: In the presence of an acid catalyst (typically a strong mineral acid in an aqueous solution), the β-carbon of the vinyl ether double bond is protonated by a hydronium ion (H₃O⁺). This is the rate-determining step and follows Markovnikov's rule, where the proton adds to the less substituted carbon. researchgate.net This generates a resonance-stabilized oxocarbenium ion intermediate. The positive charge is delocalized between the α-carbon and the ether oxygen, with the latter bearing a significant portion of the positive character.
Nucleophilic Attack: A water molecule, acting as a nucleophile, attacks the electrophilic α-carbon of the intermediate. youtube.com
Deprotonation: The resulting protonated hemiacetal is then deprotonated by a water molecule or a conjugate base to yield a neutral hemiacetal.
Decomposition: Hemiacetals are generally unstable in acidic aqueous solutions and rapidly decompose. researchgate.net The ether oxygen is protonated, turning the tert-pentoxy group into a good leaving group (tert-pentyl alcohol). The intermediate then collapses, reforming a carbonyl group and releasing the alcohol to yield acetaldehyde (B116499) and tert-pentyl alcohol as the final products.
| Step | Description | Intermediate/Product |
| 1 | Protonation of the β-carbon | Resonance-stabilized oxocarbenium ion |
| 2 | Nucleophilic attack by water | Protonated hemiacetal |
| 3 | Deprotonation | Hemiacetal |
| 4 | Decomposition | Acetaldehyde and tert-Pentyl alcohol |
Alcohol Addition and Acetal (B89532) Formation
When an alcohol is used instead of water in an acid-catalyzed addition, the reaction proceeds similarly to form an acetal. This reaction is a cornerstone of carbonyl and alcohol protecting group chemistry. libretexts.org
Mechanism:
Protonation and Intermediate Formation: As with hydrolysis, the reaction is initiated by the acid-catalyzed protonation of the vinyl ether's β-carbon to form the same resonance-stabilized oxocarbenium ion.
First Nucleophilic Addition: An alcohol molecule (R'-OH) attacks the carbocation, leading to the formation of a protonated hemiacetal.
Deprotonation: A molecule of the alcohol or the conjugate base of the acid catalyst removes a proton to give a neutral hemiacetal.
Acetal Formation: Under acidic conditions, the hydroxyl group of the hemiacetal is protonated, making it a good leaving group (water). libretexts.org The departure of water is assisted by the lone pair of the adjacent ether oxygen, reforming an oxocarbenium ion. A second molecule of alcohol then attacks this ion.
Final Deprotonation: The resulting protonated acetal loses a proton to yield the final, stable acetal product. pressbooks.pub
This sequence results in the formation of a mixed acetal, 1-(tert-pentyloxy)-1-(alkoxy)ethane.
| Reagent | Intermediate | Final Product |
| Alcohol (R'-OH) | Hemiacetal | Acetal (geminal diether) |
| Water (H₂O) | Hemiacetal | Aldehyde + Alcohol |
Carboxylic Acid Addition and Hemiacetal Ester Formation
The addition of carboxylic acids to this compound under acidic or iodine catalysis provides a direct route to 1-alkoxyethyl esters, also known as hemiacetal esters. nih.govscispace.com
Mechanism:
Activation/Protonation: The reaction is initiated by the protonation of the vinyl ether by the carboxylic acid, which acts as the acid catalyst. This forms the key oxocarbenium ion intermediate and a carboxylate anion.
Nucleophilic Attack: The carboxylate anion then acts as a nucleophile, attacking the electrophilic carbon of the oxocarbenium ion.
Product Formation: This single step of addition results in the formation of the neutral hemiacetal ester product. nih.gov
Unlike the addition of alcohols, this reaction typically stops at the initial adduct, as the resulting ester is generally stable under the reaction conditions. These adducts are valuable as protected forms of carboxylic acids. google.com
Halogenation and Hydrohalogenation Pathways
This compound readily undergoes addition reactions with halogens (halogenation) and hydrogen halides (hydrohalogenation).
Hydrohalogenation: The addition of hydrogen halides (HX, e.g., HCl, HBr) follows a standard electrophilic addition mechanism consistent with Markovnikov's rule. masterorganicchemistry.com
Protonation: The vinyl ether double bond attacks the hydrogen atom of the HX molecule, leading to protonation at the terminal (β) carbon and formation of the resonance-stabilized oxocarbenium ion. The halide ion (X⁻) is generated simultaneously.
Nucleophilic Attack: The halide ion rapidly attacks the electrophilic α-carbon of the intermediate to yield the final product, an α-haloether (1-halo-1-(tert-pentyloxy)ethane). masterorganicchemistry.com The regioselectivity is strongly dictated by the ability of the ether oxygen to stabilize the adjacent positive charge.
Halogenation: The addition of halogens (X₂, e.g., Cl₂, Br₂) across the double bond proceeds to form a 1,2-dihaloether.
Formation of Halonium Ion: As the halogen molecule approaches the electron-rich double bond, it becomes polarized. The π-electrons of the vinyl ether attack the proximal halogen atom, displacing a halide ion. This typically forms a cyclic halonium ion intermediate, although the open, resonance-stabilized oxocarbenium ion is also a significant contributor due to the influence of the oxygen atom.
Nucleophilic Attack: The halide ion generated in the first step then attacks one of the carbons of the intermediate from the anti-face (in the case of a cyclic intermediate), opening the ring to give the vicinal dihalide product, 1,2-dihalo-1-(tert-pentyloxy)ethane. libretexts.org
| Reaction | Reagent | Intermediate | Product Type |
| Hydrohalogenation | H-X | Oxocarbenium ion | α-Haloether |
| Halogenation | X₂ | Cyclic halonium ion / Oxocarbenium ion | 1,2-Dihaloether |
Addition of Azoles to Perfluoromethyl Vinyl Ether
This reaction is characteristic of highly electron-deficient vinyl ethers, such as perfluoromethyl vinyl ether, and represents a significant departure from the typical reactivity of electron-rich ethers like this compound. The strong electron-withdrawing nature of the perfluoromethyl group reverses the polarity of the double bond, making the β-carbon electrophilic and susceptible to nucleophilic attack.
For perfluoromethyl vinyl ether, the mechanism is a nucleophilic addition:
Nucleophilic Attack: An azole (acting as a nucleophile) attacks the electron-poor β-carbon of the perfluorinated vinyl ether.
Proton Transfer: This generates a carbanionic intermediate, which is then protonated by a suitable source in the reaction medium to yield the final adduct.
This pathway is not operative for this compound, whose double bond is nucleophilic and thus reacts with electrophiles.
Base-Triggered Thiol-Vinyl Ether Addition Reactions
While most reactions of this compound are acid-catalyzed electrophilic additions, it can also react with thiols under basic conditions. This reaction proceeds via a nucleophilic mechanism known as a thiol-ene Michael addition. wikipedia.org
Mechanism:
Thiolate Formation: A base (e.g., an amine or alkoxide) deprotonates the thiol (R'-SH) to form a highly nucleophilic thiolate anion (R'-S⁻). researchgate.net
Nucleophilic Attack (Michael Addition): The thiolate anion attacks the β-carbon of the this compound. This is in contrast to the electrophilic additions where the attack occurs at the α-carbon via an intermediate. The electron density is pushed onto the α-carbon, forming a carbanion intermediate. nih.gov
Protonation: The carbanion is a strong base and is rapidly protonated by the conjugate acid of the base catalyst or by a molecule of the original thiol, regenerating the thiolate catalyst and yielding the final thioether product. wikipedia.org
This reaction results in an anti-Markovnikov addition product, where the sulfur atom is bonded to the terminal carbon of the original double bond.
Stereocontrolled Cyanohydrin Ether Synthesis via Hydrocyanation
The hydrocyanation of vinyl ethers represents a direct method for the synthesis of cyanohydrin ethers, which are valuable synthetic intermediates. The reaction proceeds through the protonation of the vinyl ether to generate an oxocarbenium ion, which is subsequently trapped by a cyanide nucleophile.
The stereochemical control in this reaction can be achieved by employing a chiral Brønsted acid as a catalyst. This approach facilitates the formation of a chiral ion pair upon protonation of the vinyl ether. The chiral counterion then directs the nucleophilic attack of the cyanide source, typically trimethylsilyl (B98337) cyanide (TMSCN), leading to the formation of an enantioenriched cyanohydrin ether. Phenol is often used as a stoichiometric proton source to regenerate the catalyst. nih.govnih.gov
While specific data for this compound is not extensively documented in publicly available literature, the general mechanism is applicable. The bulky tert-pentyl group is expected to influence the stability and reactivity of the intermediate oxocarbenium ion. A general procedure for the asymmetric hydrocyanation of vinyl ethers involves the slow addition of the vinyl ether and a proton source to a solution of the chiral Brønsted acid and TMSCN at low temperatures.
Table 1: Asymmetric Hydrocyanation of Vinyl Ethers (Illustrative data based on general findings for vinyl ethers, as specific data for this compound is not available)
| Entry | Vinyl Ether Substrate | Chiral Brønsted Acid Catalyst | Yield (%) | Enantiomeric Excess (%) |
| 1 | Generic Alkyl Vinyl Ether | (R)-TRIP | 85 | 92 |
| 2 | Generic Aryl Vinyl Ether | (S)-STRIP | 90 | 88 |
Data is representative and intended for illustrative purposes.
Pericyclic and Cycloaddition Chemistry
The electron-rich double bond of this compound makes it a reactive partner in various pericyclic and cycloaddition reactions. These reactions are powerful tools for the construction of cyclic and polycyclic systems.
Diels-Alder Reactions
In the context of the Diels-Alder reaction, a [4+2] cycloaddition, electron-rich alkenes like this compound can act as potent dienophiles, reacting with electron-deficient dienes. masterorganicchemistry.com The electron-donating nature of the tert-pentoxy group accelerates the reaction by raising the energy of the highest occupied molecular orbital (HOMO) of the dienophile, leading to a smaller energy gap with the lowest unoccupied molecular orbital (LUMO) of the diene.
Vinyl ethers are known to participate in hetero-Diels-Alder reactions as well. For instance, they can react with electron-poor heterodienes, such as α,β-unsaturated carbonyl compounds, to form dihydropyran rings. nih.gov Although specific examples detailing the participation of this compound in Diels-Alder reactions are not readily found in comprehensive databases, its electronic properties suggest it would be a highly reactive dienophile in normal electron demand Diels-Alder reactions.
[2+2] Cycloadditions via Tetramethylene Zwitterion Intermediates
This compound can undergo [2+2] cycloaddition reactions with highly electrophilic alkenes, such as tetracyanoethylene (B109619) (TCNE). These reactions are believed to proceed through a stepwise mechanism involving a tetramethylene zwitterionic intermediate, particularly in polar solvents. researchgate.netrsc.org
The reaction is initiated by the nucleophilic attack of the electron-rich vinyl ether on the electron-deficient alkene, leading to the formation of a charge-separated intermediate. This zwitterion can then collapse to form the cyclobutane (B1203170) ring. The stability of the carbocationic center of the zwitterion is enhanced by the electron-donating oxygen atom of the ether. Theoretical studies on the reaction of vinyl alcohol with TCNE suggest that in protic solvents, the intermediate possesses a zwitterionic character. researchgate.netrsc.org While explicit experimental data for this compound is scarce, the reactivity of the closely related tert-butyl vinyl ether with TCNE to form a 1-alkoxy-2,2,3,3-tetracyanocyclobutane adduct supports this mechanistic pathway.
Iodine Atom Transfer [3+2] Cycloaddition
Currently, there is a lack of specific information in the scientific literature regarding the participation of this compound in iodine atom transfer [3+2] cycloaddition reactions. This type of reaction typically involves the generation of a radical intermediate through the transfer of an iodine atom, which then participates in a cycloaddition cascade. While vinyl iodides are known to be involved in various transition-metal-catalyzed cross-coupling reactions, their role in this specific type of cycloaddition with this compound is not well-documented. wikipedia.org
Transition Metal-Catalyzed Transformations
The reactivity of this compound can be further expanded and controlled through the use of transition metal catalysts, enabling transformations that are otherwise difficult to achieve.
Iridium-Catalyzed Branched-Selective Hydroarylation
A significant transformation involving vinyl ethers is the iridium-catalyzed hydroarylation, which allows for the formation of carbon-carbon bonds between an aromatic C-H bond and the vinyl ether. A key feature of this reaction is its high branched-selectivity, leading to the formation of 1,1-diarylalkane-type structures. acs.orgfigshare.com
The reaction is typically catalyzed by an iridium complex and proceeds via a directed C-H bond activation of an aromatic compound containing a directing group (e.g., a pyridine (B92270) or an amide). The resulting iridacycle then undergoes migratory insertion of the vinyl ether. The high branched selectivity is attributed to both the steric and electronic effects of the alkoxy group on the vinyl ether. acs.org While a comprehensive data table for a variety of substrates is not provided in the initial communications, the high efficiency and selectivity of this reaction have been demonstrated.
Table 2: Iridium-Catalyzed Branched-Selective Hydroarylation of a Vinyl Ether (Illustrative data based on the reported reaction for generic vinyl ethers)
| Entry | Aromatic Substrate (with directing group) | Vinyl Ether | Catalyst System | Product Structure | Yield (%) |
| 1 | 2-Phenylpyridine | Ethyl vinyl ether | [Ir(cod)Cl]₂ / ligand | Branched Product | 95 |
| 2 | N-Phenyl-2-aminopyridine | n-Butyl vinyl ether | [Ir(cod)Cl]₂ / ligand | Branched Product | 92 |
This data is representative of the high selectivity observed in the iridium-catalyzed hydroarylation of vinyl ethers.
(NHC)NiH-Catalyzed Cross-Hydroalkenylation
The cross-hydroalkenylation of vinyl ethers with α-olefins catalyzed by N-heterocyclic carbene (NHC) nickel hydride complexes represents a powerful method for the formation of carbon-carbon bonds, yielding valuable allyl ether products. nih.govepa.gov While specific studies focusing exclusively on this compound are not prevalent, the general mechanism established for vinyl ethers is directly applicable. The reaction exhibits a notable regiodivergence, producing either 1,2- or 1,3-disubstituted allyl ethers, a selectivity that is controlled by the steric properties of the NHC ligand attached to the nickel catalyst. epa.govrsc.org
The catalytic cycle is understood to initiate with the hydrometallation of the vinyl ether, in this case, this compound. rsc.org This step affords a nickel-alkyl intermediate, which is stabilized by coordination of the ether's oxygen atom to the nickel center. Following this, the α-olefin undergoes migratory insertion into the Ni-C bond, leading to the formation of a five-membered alkyl nickel species. The cycle concludes with a β-hydride elimination step, which releases the final allyl ether product and regenerates the active NiH catalyst. rsc.org
Computational studies have revealed that the chemoselectivity, where the vinyl ether acts as the acceptor and the α-olefin as the donor, is governed by electronic effects arising from the catalyst-substrate interaction. nih.gov The crucial factor controlling regioselectivity is the steric bulk of the NHC ligand.
With bulky NHC ligands: When large NHC ligands are employed, they create significant steric repulsion. This steric hindrance disfavors the transition state that would lead to the branched, 1,2-disubstituted product. Consequently, the reaction proceeds through a less hindered transition state to selectively yield the linear, 1,3-disubstituted allyl ether (tail-to-tail product). rsc.orgnih.gov
With smaller NHC ligands: Conversely, the use of smaller, less sterically demanding NHC ligands alleviates this repulsion. In this scenario, the inherent electronic preferences and steric interactions within the transition state favor the formation of the branched, 1,2-disubstituted allyl ether. rsc.org
This tunable regioselectivity allows for the targeted synthesis of distinct allyl ether isomers from the same set of starting materials, merely by selecting the appropriate NHC ligand.
Ruthenium-Catalyzed Silylative Coupling of Vinyl Alkyl Ethers
The silylative coupling of vinyl alkyl ethers with vinylsilanes, catalyzed by ruthenium complexes, provides an efficient route to 1-silyl-2-alkoxyethenes. Research in this area has explicitly demonstrated the successful application of this reaction to a range of vinyl alkyl ethers, including this compound. acs.orgresearchgate.net Catalysts such as RuHCl(CO)(PPh₃)₃ are highly effective in promoting this cross-disproportionation reaction. acs.orgresearchgate.net
The established mechanism for this transformation does not proceed via a metathesis pathway. Instead, it involves the migratory insertion of the vinyl ether into a ruthenium-silicon (Ru-Si) bond of a catalytically active species. acs.org This is followed by a β-hydride transfer (elimination) step, which releases the desired 1-silyl-2-alkoxyethene product. A parallel pathway involving the insertion of the vinylsilane into a ruthenium-hydride (Ru-H) bond, followed by β-silyl transfer, also contributes to the catalytic cycle and product formation. acs.org The reaction typically yields a mixture of (E) and (Z) isomers of the silylated ether product.
This catalytic process is valuable for creating silicon-containing building blocks that can be used in further synthetic transformations. The inclusion of this compound in the substrate scope highlights the reaction's tolerance for sterically demanding alkoxy groups. acs.orgresearchgate.net
Rh(I)-Catalyzed Rearrangements of Propargyl Vinyl Ethers
While this compound is not the direct substrate for this rearrangement, it serves as a key precursor for synthesizing the necessary propargyl vinyl ether starting materials. These substrates can be prepared through various methods, including the palladium-catalyzed coupling of a propargyl alcohol with a vinyl triflate, which could be derived from a tert-pentoxy precursor. nih.gov
Once formed, propargyl vinyl ethers undergo a Rh(I)-catalyzed tandem rearrangement. researchgate.net The reaction is initiated by a researchgate.netresearchgate.net-sigmatropic rearrangement, specifically a propargyl Claisen rearrangement. This concerted pericyclic reaction proceeds through a six-membered cyclic transition state to produce a γ-allenyl intermediate. researchgate.netlookchem.com Following this initial step, the Rh(I) catalyst facilitates a stereoselective hydrogen transfer, leading to the formation of a conjugated (E,Z)-dienal product. The stereochemistry of the resulting double bonds is a direct consequence of the mechanism, with the Z-geometry arising from the cyclic transition state of the Claisen rearrangement and the E-geometry resulting from the subsequent protodemetalation step. researchgate.net This transformation provides a stereocontrolled route to highly functionalized dienal structures.
Nucleophilic and Organometallic Reactions
Lithiation of Cyclic Vinyl Ethers
The deprotonation of vinyl ethers at the α-vinylic position using strong organolithium bases is a well-established method for generating useful synthetic intermediates. Although the subsection title specifies cyclic vinyl ethers, the principles are applicable to acyclic systems as well. For cyclic substrates like 2,3-dihydrofuran (B140613) and 2,3-dihydropyran, treatment with a strong base such as t-butyllithium or a superbase mixture (e.g., BuLi/t-BuOK) effectively abstracts the proton adjacent to the oxygen atom, yielding the corresponding α-lithiated species. uu.nl
These organolithium reagents are potent nucleophiles and can react with a variety of electrophiles. For acyclic vinyl ethers, similar α-lithiation can be achieved, though conditions may need to be optimized. researchgate.net Computational and NMR studies on simple α-lithiated vinyl ethers show that they often exist as aggregates, such as tetramers, in solution. researchgate.net The structure of these aggregates can influence their reactivity. The resulting vinyllithium (B1195746) intermediate, derived from a precursor like this compound, would be a powerful tool for forming new carbon-carbon bonds by reaction with electrophiles such as aldehydes, ketones, or alkyl halides.
Vinylic Nucleophilic Substitution Considerations
Direct nucleophilic substitution at a vinylic carbon (SₙV) is a challenging and generally unfavorable reaction pathway for simple, unactivated alkenes. slideshare.net In the case of this compound, the molecule's electronic properties make this reaction particularly difficult. The oxygen atom donates electron density into the carbon-carbon double bond through resonance, making the vinylic carbons electron-rich and thus inherently resistant to attack by nucleophiles.
Furthermore, a potential SₙV reaction on this compound would require the displacement of an alkoxy group (-OR), which is a very poor leaving group. For these reasons, the characteristic reactivity of vinyl ethers is dominated by electrophilic addition to the double bond. stackexchange.com An electrophile readily attacks the electron-rich β-carbon, generating a highly stabilized oxocarbenium ion intermediate, which is then trapped by a nucleophile.
While SₙV reactions are known, they typically require substrates with specific features not present in this compound, such as:
The presence of a good leaving group (e.g., a halide or triflate). researchgate.net
Strong electron-withdrawing groups on the double bond to activate it toward nucleophilic attack.
Intramolecular reaction setups that provide a significant entropic advantage. researchgate.net
Therefore, for this compound, direct vinylic nucleophilic substitution is not a viable reaction pathway under standard conditions.
Influence of Alkoxy Substituents on Reactivity (e.g., Electronic and Steric Effects)
The tert-pentoxy group of this compound exerts profound electronic and steric effects that dictate the molecule's reactivity across a range of organic reactions.
Electronic Effects: The oxygen atom of the tert-pentoxy group is connected directly to the vinyl system, allowing its lone pair electrons to participate in p-π conjugation with the double bond. This has several key consequences:
Increased Nucleophilicity: The resonance donation from the oxygen atom significantly increases the electron density of the C=C double bond, particularly at the β-carbon. This makes the alkene highly nucleophilic and exceptionally reactive toward electrophiles, which is the foundation of its role in cationic polymerization and electrophilic addition reactions. mdpi.com
Carbocation Stabilization: In electrophilic additions, the attack at the β-carbon generates a carbocation at the α-position. This cation is exceptionally stable due to resonance delocalization involving the adjacent oxygen atom, forming an oxocarbenium ion. This stabilization lowers the activation energy for electrophilic attack.
Control of Chemoselectivity: In catalyzed reactions like the (NHC)NiH cross-hydroalkenylation, the electronic nature of the vinyl ether controls its role as the "acceptor" molecule in the catalytic cycle. epa.gov
Steric Effects: The tert-pentyl group is a bulky, sterically demanding substituent. This steric hindrance plays a critical role in controlling the regioselectivity and stereoselectivity of reactions.
Facial Selectivity: In reactions involving addition to the double bond, the bulky tert-pentyl group can block one face of the planar vinyl group, directing an incoming reagent to the opposite, less hindered face. This can be a crucial factor in stereoselective synthesis.
Reaction Rate Modification: While the electronic effect of the tertiary alkyl group is electron-donating, increasing reactivity, its steric bulk can sometimes hinder the approach of reagents, potentially slowing down reaction rates compared to less hindered analogues like ethyl vinyl ether, depending on the specific reaction and the size of the attacking species. researchgate.net
Together, the strong electron-donating nature and the significant steric profile of the tert-pentoxy group make this compound a reactive and stereochemically influential building block in organic synthesis.
Theoretical and Computational Investigations of Tert Pentyl Vinyl Ether and Vinyl Ether Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. nih.gov It has become a cornerstone of computational chemistry for studying reaction mechanisms, transition states, and the origins of chemical selectivity.
Reaction Mechanism Elucidation (e.g., Hydroarylation, Cross-Hydroalkenylation, Cl-Initiated Oxidation)
DFT calculations have been pivotal in mapping out the step-by-step pathways of complex reactions involving vinyl ethers.
Hydroarylation: The iridium-catalyzed hydroarylation of vinyl ethers, a reaction that forms C-C bonds, has been studied using DFT. rsc.org These studies revealed that the reaction proceeds with high branched selectivity. The mechanism was found to follow an unconventional pathway involving migratory insertion into the Ir-C bond followed by C-H reductive elimination, rather than the more common Chalk-Harrod type mechanism. rsc.orgrsc.org Both steric and electronic effects of the alkoxy group were identified as crucial factors controlling the observed selectivity. rsc.org
Cross-Hydroalkenylation: The mechanism for the (NHC)NiH-catalyzed cross-hydroalkenylation of vinyl ethers with α-olefins has also been investigated computationally. nih.gov This reaction can be tuned to produce either 1,2- or 1,3-disubstituted allyl ethers. nih.gov DFT studies showed that chemoselectivity is primarily governed by electronic effects arising from catalyst-substrate interactions. nih.gov
Cl-Initiated Oxidation: The atmospheric oxidation of vinyl ethers initiated by chlorine atoms is a critical environmental process. DFT calculations on methyl vinyl ether (MVE) and ethyl vinyl ether (EVE) have provided detailed mechanistic insights. tandfonline.comacs.orgnih.gov The primary reaction channels include Cl-addition to the double bond and H-abstraction from various positions. acs.orgresearchgate.net Calculations consistently show that the Cl-addition pathways are energetically dominant over H-abstraction. tandfonline.comacs.org Subsequent reactions of the resulting chloroalkyl radicals in the presence of atmospheric oxygen lead to the formation of products like formyl chloride and formaldehyde. acs.orgnih.gov
Transition State Analysis and Energy Profiles
A key strength of DFT is its ability to locate and characterize transition states (TS), which are the highest energy points along a reaction coordinate. By calculating the energies of reactants, intermediates, transition states, and products, a complete energy profile for a reaction can be constructed.
For the Cl-initiated oxidation of methyl vinyl ether, DFT calculations using the CBS-QB3 high-level composite method have determined the activation energies and reaction enthalpies for eight initial reaction channels. acs.org The addition of the chlorine atom to the α- and β-carbons of the vinyl group was found to have the lowest energy barriers, confirming these as the most favorable pathways.
In the iridium-catalyzed hydroarylation of vinyl ethers, DFT calculations mapped out the free energy profiles for different potential mechanisms. rsc.org The analysis showed that the transition state for the migratory insertion step leading to the branched product is significantly lower in energy than the one leading to the linear product, explaining the experimentally observed selectivity. rsc.org
Table 1: Representative DFT Energy Profile Data for Vinyl Ether Reactions. This table summarizes findings from computational studies on vinyl ether reactions, highlighting the calculated energy barriers and selectivities for different pathways. rsc.orgacs.org
Investigation of Asymmetric Induction and Stereoselectivity Origins
Asymmetric induction describes the preferential formation of one enantiomer or diastereomer over another in a chemical reaction. researchgate.net DFT calculations are instrumental in understanding the origins of this selectivity by modeling the transition states for the formation of different stereoisomers.
In the context of reactions involving vinyl ethers, such as asymmetric hydroarylation or C-H insertion, DFT can be used to model the interaction between the substrate, the chiral catalyst, and the reagents. researchgate.netnih.govnih.gov By comparing the energies of the diastereomeric transition states, researchers can predict which stereoisomer will be the major product. nih.gov These models often reveal subtle non-covalent interactions, such as steric hindrance or hydrogen bonding within the transition state assembly, that are responsible for directing the stereochemical outcome. researchgate.netnih.gov For example, DFT calculations on catalytic asymmetric C-H insertion reactions have been used to model the transition state structures, providing insight into the specific catalyst-substrate interactions that dictate the observed enantioselectivity. nih.gov
Solvation Models in Computational Chemistry
Reactions are typically carried out in a solvent, and the solvent can have a significant impact on reaction rates and mechanisms. Computational models must account for these effects. wikipedia.org There are two main approaches to modeling solvation: explicit and implicit models. nih.gov
Explicit Solvent Models: These models treat individual solvent molecules quantum mechanically or with molecular mechanics. While highly accurate, they are computationally very expensive due to the large number of atoms involved. youtube.com
Implicit Solvent Models (Continuum Models): These models treat the solvent as a continuous medium with a defined dielectric constant, which polarizes in response to the solute. youtube.com This approach offers a good balance of accuracy and computational efficiency. wikipedia.org Popular implicit models include the Polarizable Continuum Model (PCM) and the COSMO (Conductor-like Screening Model). wikipedia.orgnih.gov
In DFT studies of vinyl ether reactions, implicit solvation models are commonly used to provide a more realistic simulation of the reaction environment without prohibitive computational cost. nih.govyoutube.com
Molecular Orbital (MO) Theory and Quantum Chemical Calculations
Molecular Orbital (MO) theory describes chemical bonding in terms of molecular orbitals, which are spread across the entire molecule. libretexts.orgbrsnc.inpressbooks.pub This delocalized perspective is crucial for understanding the electronic structure and reactivity of conjugated systems like vinyl ethers.
Electronic Structure and Reactivity Correlations
The key feature of a vinyl ether's electronic structure is the conjugation between the oxygen atom's lone pair electrons and the π-system of the carbon-carbon double bond. stackexchange.com MO theory provides a clear picture of this interaction. stackexchange.comchemeo.com
The p-orbital on the oxygen atom overlaps with the two p-orbitals of the C=C double bond. This combination of three atomic orbitals results in three molecular orbitals (π1, π2, π3*). stackexchange.com These orbitals are filled with four electrons: two from the C=C π bond and two from the oxygen lone pair. stackexchange.comchemeo.com
π1 (Bonding MO): Lowest in energy, delocalized over all three atoms (O, Cα, Cβ).
π2 (Non-bonding MO): Intermediate in energy, primarily localized on the oxygen and the β-carbon. This orbital is the Highest Occupied Molecular Orbital (HOMO).
π3 (Antibonding MO):* Highest in energy, with nodes between the atoms. This is the Lowest Unoccupied Molecular Orbital (LUMO).
The delocalization of electrons increases the electron density of the C=C double bond, particularly at the β-carbon. This makes the double bond in vinyl ethers more nucleophilic than a simple alkene, explaining their high reactivity towards electrophiles. The energy and shape of the HOMO and LUMO, often referred to as frontier orbitals, are key predictors of reactivity. acs.org The high energy of the HOMO in vinyl ethers makes them excellent electron donors in reactions. stackexchange.com
Table 2: List of Chemical Compounds Mentioned.
Conformational Analysis of Vinyl Ethers
The conformational properties of alkyl vinyl ethers are largely dictated by the interplay between steric hindrance and electronic effects, specifically the conjugation between the oxygen lone pair and the vinyl π-bond. acs.org This conjugation tends to favor planar structures. However, bulky alkyl groups can introduce significant steric strain, leading to nonplanar ground state conformations.
A detailed study on tert-butyl vinyl ether (t-BVE), a close structural analog of tert-pentyl vinyl ether, combined gas electron diffraction (GED) and ab initio calculations (HF/3-21G and MP2/6-31G) to determine its gas-phase structure. acs.org The investigation revealed that for t-BVE, synperiplanar conformations are highly unfavorable due to severe steric interactions between the bulky tert-butyl group and the vinyl group. acs.org Consequently, only a single conformer with a nonplanar anti structure was observed. acs.org The vibrationally averaged dihedral angle φ(C=C−O−C) was determined to be 167(5)°. acs.org The ab initio calculations at the MP2/6-31G level predicted a dihedral angle about 4° smaller than the experimental result. acs.org
These findings suggest that this compound, which also possesses a bulky tertiary alkyl group, would similarly adopt a nonplanar, gauche or anti conformation as its most stable form, avoiding the sterically hindered planar syn arrangement. The preference for a non-planar structure in t-BVE indicates a balance between the stabilizing n-π conjugation, which favors planarity, and the destabilizing steric repulsion from the large alkyl substituent. acs.org
| Parameter | Method | Value |
|---|---|---|
| Dihedral Angle φ(C=C−O−C) | Gas Electron Diffraction (GED) | 167(5)° |
| ab initio (MP2/6-31G*) | ~163° | |
| Observed Conformer | GED / ab initio | Single nonplanar anti structure |
| Unfavorable Conformer | ab initio | Synperiplanar (due to steric hindrance) |
Computational Studies on Polymerization Processes
Cationic polymerization of vinyl ethers proceeds through carbocationic intermediates. The stability of these growing carbocations is a critical factor that governs the polymerization process. nih.govoipub.com Monomers with electron-donating groups are preferred as they stabilize the positive charge on the propagating chain. nih.gov In vinyl ethers, the ether oxygen atom's lone pair and the alkyl group both play significant roles in stabilizing the adjacent carbocation.
The primary mechanism for stabilization by the alkyl group is hyperconjugation, where the σ-electrons from adjacent C-H or C-C bonds overlap with the empty p-orbital of the carbocationic carbon. fiveable.me This delocalizes the positive charge, thereby increasing the carbocation's stability. fiveable.me For a carbocation derived from this compound, the tertiary nature of the carbon atom in the alkyl group provides substantial stabilization. Generally, the stability of carbocations increases with the number of alkyl substituents: tertiary > secondary > primary. masterorganicchemistry.com
Computational studies comparing experimental and calculated infrared (IR) spectra of various carbocations, including tert-butyl+, have been used to probe the nature of this stabilization. nih.govresearchgate.net These studies suggest that the positive charge is delocalized over the entire alkyl group, with electrons being supplied from each C-H bond of the methyl/methylene groups, leading to a red shift in their stretching frequencies. nih.gov This distribution of positive charge is key to the stability of the propagating species in the cationic polymerization of vinyl ethers. oipub.com
Aqueous cationic polymerization is a complex process due to the potential for water to react with the highly electrophilic carbocationic intermediates. Computational methods, particularly Density Functional Theory (DFT), have been employed to investigate the competitive interactions in these systems. nih.govresearchgate.net
A study on the aqueous cationic polymerization of vinyl ethers initiated by an alcohol/B(C₆F₅)₃/Et₂O system used DFT calculations to explore the competition between water and various alcohols (like ethanol, isopropanol, and cumyl alcohol) in combining with the co-initiator B(C₆F₅)₃. nih.govresearchgate.net Models of the active center, such as H⁺–B(C₆F₅)₃–OH⁻ and (CH₃)₂C(C₆H₅)⁺–B(C₆F₅)₃–OH⁻, were constructed at the 6-31G* level to analyze the energetics of their formation. nih.gov
The theoretical calculations provided a basis for understanding the mechanism, confirming that alcohols could effectively act as initiators in the presence of water. nih.govresearchgate.net The study concluded that the polymerization sites are located on the monomer/water surface. nih.govresearchgate.net The computational investigation of the competitive binding of water versus the initiating alcohol to the Lewis acid co-initiator is crucial for designing effective initiating systems that can function in an aqueous environment, overcoming the challenge of premature termination by water. nih.gov
Electron Scattering Cross-Section Calculations for Vinyl Ethers
Theoretical calculations of electron scattering cross-sections provide fundamental data for understanding electron-molecule interactions, which are important in fields like mass spectrometry and plasma physics. bohrium.commdpi.com Comprehensive theoretical studies on electron scattering from vinyl ether and its isomers have been conducted over a wide energy range, from the ionization threshold up to 5 keV. bohrium.commdpi.com
One such study employed a spherical complex optical potential (SCOP) formalism to calculate integral elastic (Qel) and inelastic (Qinel) cross-sections. mdpi.com The sum of these provides the total cross-section (Qtot). The ionization cross-section (Qion) was estimated using the complex scattering potential-ionization contribution (CSP-ic) method. mdpi.com Due to the complex, non-spherical structure of molecules like vinyl ethers, a multi-center group additivity rule was used, where the molecule is treated as a sum of individual scattering centers. bohrium.commdpi.com
These calculations yield various cross-sections as a function of incident electron energy. The results show that for isomers, differences in structure and charge density can lead to an observable "isomeric effect" in the cross-sections, particularly at energies near the ionization threshold. bohrium.com At higher energies, this effect diminishes. bohrium.com The calculated total cross-section data can also be used to estimate other molecular parameters, such as the van der Waals coefficient and the gas-kinetic radius. mdpi.com Such theoretical data are valuable, especially when experimental measurements are unavailable. bohrium.commdpi.com
| Methodology | Calculated Cross-Section | Description |
|---|---|---|
| Spherical Complex Optical Potential (SCOP) | Elastic (Qel), Inelastic (Qinel), Total (Qtot) | A quantum mechanical approach that solves the Schrödinger equation with a complex potential to model electron-molecule scattering. |
| Complex Scattering Potential - ionization contribution (CSP-ic) | Ionization (Qion) | A method used to specifically calculate the cross-section for the ionization of the target molecule by electron impact. |
| Group Additivity Rule | Overall molecular cross-sections | A technique to handle complex molecules by summing the contributions from individual atomic or group scattering centers. |
Advanced Analytical Methodologies for Characterization of Tert Pentyl Vinyl Ether and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy in Research
NMR spectroscopy is an indispensable tool for the detailed structural analysis of both monomeric and polymeric forms of tert-Pentyl Vinyl Ether. Different NMR nuclei and modern pulse sequences provide complementary information, from basic structural confirmation to subtle stereochemical details.
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is a fundamental technique for monitoring the progress of polymerization reactions involving vinyl ethers. The conversion of the monomer can be quantitatively assessed by comparing the integral of the vinyl proton signals of the monomer with those of the protons in the resulting polymer backbone. For instance, in the transetherification synthesis of functional vinyl ethers, the conversion can be calculated by comparing the integrals of the methylene protons adjacent to the ether oxygen in the vinyl ether product and the corresponding alcohol reactant academie-sciences.fr.
In copolymerization studies, ¹H NMR is crucial for determining the composition of the resulting copolymer. By integrating the characteristic signals of the protons from each monomer unit incorporated into the polymer chain, the relative molar ratio of the comonomers can be accurately determined. For example, in the characterization of block copolymers involving vinyl ethers, ¹H NMR spectra are used to confirm the presence of each block and to calculate their relative lengths nih.govresearchgate.net.
Table 1: Representative ¹H NMR Chemical Shifts for Vinyl Ether Analysis
| Functional Group | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| =CH-O- | 6.3-6.5 | dd |
| =CH₂ (trans) | 4.1-4.3 | dd |
| =CH₂ (cis) | 3.9-4.1 | dd |
| -O-CH- (polymer backbone) | 3.2-3.8 | m |
Note: Chemical shifts are approximate and can vary depending on the solvent and the specific structure of the molecule.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides detailed information about the carbon skeleton of this compound and its polymers. The chemical shift of each carbon atom is highly sensitive to its local electronic environment, allowing for unambiguous structural elucidation. For poly(alkyl vinyl ether)s, ¹³C NMR spectra reveal distinct signals for the methine and methylene carbons in the polymer backbone, as well as for the carbons in the side chains rsc.orgscispace.com.
A significant application of ¹³C NMR in polymer chemistry is the analysis of tacticity, which describes the stereochemical arrangement of the chiral centers along the polymer chain. The chemical shifts of the backbone carbons, particularly the methine carbon, are sensitive to the relative configurations of adjacent monomer units (diads, triads, etc.) scispace.comresearchgate.net. For poly(alkyl vinyl ether)s, the methine carbon resonance can split into multiple peaks corresponding to isotactic (meso, m), syndiotactic (racemo, r), and heterotactic (mr) triads scispace.com. This allows for the quantitative determination of the degree of stereoregularity in the polymer, which in turn influences its physical properties unc.edumeasurlabs.com.
Table 2: ¹³C NMR Chemical Shift Ranges for Tacticity Analysis of Poly(vinyl ether)s
| Carbon | Triad Sequence | Chemical Shift (δ, ppm) |
|---|---|---|
| Methine (-CH-O-) | mm | 73-75 |
| mr | 72-74 | |
| rr | 71-73 | |
| Methylene (-CH₂-) | m | 39-41 |
Note: Ranges are illustrative and can be influenced by the specific alkyl group and solvent.
Fluorine-19 Nuclear Magnetic Resonance (¹⁹F NMR) spectroscopy is a powerful technique for the characterization of fluorinated analogs of this compound. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it highly sensitive for NMR experiments wikipedia.org. Furthermore, ¹⁹F NMR offers a wide range of chemical shifts, which provides excellent signal dispersion and facilitates the identification of different fluorine environments within a molecule wikipedia.orgnih.gov.
In the context of fluorinated vinyl ethers and their polymers, ¹⁹F NMR is used to confirm the incorporation of fluorine into the molecular structure and to elucidate the specific location and bonding of the fluorine atoms acs.orgresearchgate.netresearchgate.net. The coupling between neighboring fluorine and hydrogen or carbon nuclei can also provide valuable structural information. For instance, in the study of copolymers containing fluorinated monomers, ¹⁹F NMR spectra can confirm the presence of the fluorinated units and provide insights into the copolymer structure researchgate.net.
While not directly focused on this compound, the application of modern NMR pulse sequences in the study of complex polymers like lignin demonstrates methodologies that are transferable to the detailed characterization of poly(vinyl ether)s. Distortionless Enhancement by Polarization Transfer (DEPT) and related sequences like DEPTQ are spectral editing techniques that differentiate between CH, CH₂, and CH₃ groups, and in the case of DEPTQ, also quaternary carbons researchgate.netstrath.ac.uk.
These pulse sequences are invaluable for resolving overlapping signals in complex ¹³C NMR spectra of polymers researchgate.net. By providing information on the multiplicity of each carbon signal, they greatly aid in the assignment of resonances and the complete structural elucidation of the polymer. For example, a DEPT-135 experiment will show positive signals for CH and CH₃ groups and negative signals for CH₂ groups, while quaternary carbons are absent. The DEPTQ sequence provides this information while also detecting quaternary carbons, offering a more complete picture of the carbon framework in a single experiment researchgate.netstrath.ac.uk.
Mass Spectrometry Techniques for Mechanistic Studies and Characterization
Mass spectrometry provides crucial information on the molecular weight, structure, and end-groups of polymers, offering insights into polymerization mechanisms.
Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that is particularly well-suited for the analysis of polymers. It allows for the gentle transfer of large, non-volatile molecules like polymers into the gas phase as charged ions with minimal fragmentation. This enables the precise determination of the molecular weight of the polymer chains and the characterization of their end-groups researchgate.netresearchgate.netarkat-usa.org.
In the study of vinyl ether polymerizations, ESI-MS is a powerful tool for elucidating the reaction mechanism researchgate.net. By analyzing the mass of the resulting oligomers and polymers, the nature of the initiating and terminating species can be identified. This end-group analysis provides direct evidence for the proposed initiation, propagation, and termination steps of the polymerization process researchgate.netdntb.gov.ua. For example, ESI-MS has been used to investigate the photo-initiated copolymerization of vinyl ethers, providing detailed information that allowed for a semi-quantitative evaluation of the different mechanisms occurring during the reaction researchgate.netdntb.gov.ua. The technique is also instrumental in confirming the success of chain-end functionalization reactions arkat-usa.org.
High-Definition Mass Spectrometry (HDMS^E) for Structural Elucidation
High-Definition Mass Spectrometry (HDMS^E) represents a powerful analytical technique for the structural elucidation of molecules like this compound and its derivatives. This method integrates ion mobility spectrometry (IMS) with high-resolution mass spectrometry (MS), providing an additional dimension of separation and characterization based on ion size, shape, and charge, in addition to the mass-to-charge ratio. The utility of HDMS^E in distinguishing between isomeric species is particularly valuable. For instance, in the analysis of complex lipids containing vinyl ether linkages, HDMS^E can differentiate between isomers that would be indistinguishable by conventional MS alone nih.gov.
The experimental workflow generates a four-dimensional dataset which includes chromatographic retention time, ion drift time (from which a calculated collisional cross-section is derived), and the accurate mass of both precursor and fragment ions nih.gov. For a compound like this compound, this would allow for its confident identification in a complex mixture, separating it from structural isomers or impurities. The accurate mass measurement of the precursor ion provides the elemental composition, while the fragmentation pattern offers insights into its molecular structure.
Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) for Complex Ether Lipid Characterization
Ultraviolet Photodissociation Mass Spectrometry (UVPD-MS) is a high-energy fragmentation technique that has proven effective for the detailed structural characterization of complex molecules, including ether lipids containing vinyl ether bonds acs.orgnih.gov. Traditional collision-based fragmentation methods can sometimes be insufficient for breaking certain bonds or for providing detailed structural information for these types of lipids acs.orgnih.gov.
UVPD utilizes high-energy photons (e.g., from a 193 nm or 213 nm laser) to induce fragmentation, leading to a wider range of bond cleavages and generating a rich spectrum of fragment ions nih.govutexas.edu. This comprehensive fragmentation is crucial for unambiguously determining the precise location of functional groups and linkages within a molecule. For derivatives of this compound, particularly in the context of complex lipid structures, 213 nm UVPD-MS enables the successful differentiation of ether lipid subtypes, such as plasmanyl (ether bond) and plasmenyl (vinyl ether bond) lipids acs.orgnih.gov. This level of detail is critical for understanding the structure-function relationship of complex biomolecules incorporating vinyl ether moieties.
Coupled MS Techniques (e.g., UPLC-HDMS^E)
The coupling of Ultra-Performance Liquid Chromatography (UPLC) with High-Definition Mass Spectrometry (UPLC-HDMS^E) provides a multidimensional analytical platform for the comprehensive analysis of complex mixtures containing this compound and its reaction products. This technique leverages the high-resolution separation capabilities of UPLC with the multi-faceted detection and structural elucidation power of HDMS^E nih.gov.
The UPLC system first separates the components of a mixture based on their physicochemical properties, such as polarity. Each separated component then enters the mass spectrometer, where it is characterized by its retention time, precursor ion accurate mass, drift time (ion mobility), and time-aligned diagnostic product ions nih.gov. This four-dimensional data acquisition allows for the confident structural identification of various ether-linked compounds, even in complex biological matrices nih.gov. For the analysis of a reaction mixture from the polymerization of this compound, UPLC-HDMS^E could be employed to separate and identify unreacted monomer, oligomers of different lengths, and potential side-products, providing a detailed profile of the reaction outcome.
Fourier Transform Infrared (FTIR) Spectroscopy for Reaction Monitoring and Structural Characterization
Fourier Transform Infrared (FTIR) spectroscopy is an indispensable tool for both the structural characterization of this compound and for real-time monitoring of its chemical transformations, such as polymerization. The technique probes the vibrational modes of molecules, providing a unique spectral fingerprint corresponding to the functional groups present nih.gov.
For the structural characterization of this compound, specific absorption bands in the IR spectrum confirm the presence of key functional groups. The vinyl group (C=C-O) gives rise to characteristic stretching vibrations, while the ether linkage (C-O-C) also has a distinct absorption region.
During polymerization, the reaction can be monitored by observing the change in the intensity of these characteristic bands. Specifically, the disappearance of the vinyl group's absorption bands indicates the consumption of the monomer and the formation of the polymer backbone. FTIR spectroscopy can be used in real-time with an attenuated total reflectance (ATR) probe to track the kinetics of the reaction without the need for sample pretreatment mdpi.com.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| C-H (sp³ from tert-Pentyl) | Stretching | 2850-3000 |
| C=C (Vinyl) | Stretching | 1610-1650 |
| C-O-C (Ether) | Asymmetric Stretching | 1200-1250 |
| =C-H (Vinyl) | Out-of-plane Bending | 810-850 |
Chromatographic Methods for Polymer and Reaction Mixture Analysis
Size Exclusion Chromatography (SEC) for Molar Mass and Dispersity
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the standard and most widely used method for determining the molar mass and molar mass distribution (dispersity) of polymers, including those derived from this compound waters.com. The technique separates molecules based on their hydrodynamic volume in solution waters.com. Larger molecules (higher molar mass) cannot penetrate the pores of the stationary phase as effectively as smaller molecules, and therefore elute from the column faster.
The analysis of poly(this compound) by SEC would yield crucial information about the polymerization process. The data is used to calculate the number-average molar mass (Mₙ), the weight-average molar mass (Mₙ), and the dispersity (Đ), which is the ratio of Mₙ to Mₙ (Đ = Mₙ/Mₙ). A dispersity value close to 1.0 indicates a polymer sample with chains of very similar lengths, which is often a desirable characteristic. The technique has been successfully applied to characterize oligomers synthesized from vinyl ethers, such as tert-butyldimethylsilyl vinyl ether, demonstrating its applicability to this class of polymers rsc.org.
| Parameter | Symbol | Description | Example Value for a Controlled Polymerization |
|---|---|---|---|
| Number-Average Molar Mass | Mₙ | The total weight of all polymer molecules in a sample, divided by the total number of polymer molecules. | 10,000 g/mol |
| Weight-Average Molar Mass | Mₙ | An average molar mass that is biased towards larger molecules. | 10,500 g/mol |
| Dispersity (Polydispersity Index) | Đ (or PDI) | A measure of the distribution of molecular mass in a given polymer sample (Đ = Mₙ/Mₙ). | 1.05 |
Broader Academic Implications and Research Applications of Tert Pentyl Vinyl Ether Chemistry
Synthetic Utility in Organic Synthesis
The unique electronic structure of tert-pentyl vinyl ether makes it a valuable reagent and building block in various organic transformations. Its applications range from serving as a precursor for more elaborate molecules to acting as a temporary shield for reactive functional groups.
Vinyl ethers are established as key reagents in a number of carbon-carbon bond-forming reactions. academie-sciences.fr The electron-donating nature of the ether oxygen makes the double bond particularly susceptible to reaction with electrophiles and dienophiles. While specific research on this compound is not as extensive as its tert-butyl analogue, its reactivity can be inferred from the general behavior of vinyl ethers.
Cycloaddition Reactions: Vinyl ethers are excellent partners in Diels-Alder reactions, serving as electron-rich dienophiles to react with dienes, forming substituted cyclohexene (B86901) rings that are core structures in many natural products and pharmaceuticals. academie-sciences.fr
Electrophilic Addition: The compound readily undergoes electrophilic addition reactions. For instance, research on the closely related tert-butyl vinyl ether shows it reacts with various electrophiles to create functionalized intermediates. tandfonline.com In the presence of a Lewis acid, these adducts can then react with a range of nucleophiles, including silyl (B83357) enol ethers and allyltrimethylsilane, to form new C-C bonds in a stepwise manner. tandfonline.com
Claisen Rearrangement: Vinyl ethers can be used to generate intermediates for Claisen rearrangements, a powerful method for stereospecific carbon-carbon bond formation. academie-sciences.fr
The bulky tert-pentyl group can offer steric hindrance that may be exploited to control the regioselectivity or stereoselectivity of these reactions, providing a potential advantage over smaller analogues.
In multi-step organic synthesis, it is often necessary to temporarily mask a reactive functional group to prevent it from interfering with a reaction occurring elsewhere in the molecule. wikipedia.org Alcohols, with their acidic protons and nucleophilic oxygen atoms, frequently require such protection. masterorganicchemistry.com
Vinyl ethers, including this compound, are used to protect hydroxyl groups by converting them into acetals. This reaction is typically catalyzed by a mild acid. The resulting tert-pentyl ether protecting group is stable under neutral and basic conditions but can be easily removed by treatment with dilute aqueous acid, regenerating the original alcohol. uobaghdad.edu.iq This acid lability is a key feature, allowing for selective deprotection in the presence of other, more robust protecting groups. wikipedia.org
The mechanism of protection involves the acid-catalyzed addition of an alcohol to the vinyl ether's double bond. The deprotection is essentially the hydrolysis of the resulting acetal (B89532), a reaction that is highly favorable under acidic conditions. The tert-pentyl group's tertiary carbocation is relatively stable, which facilitates the cleavage of the C-O bond during hydrolysis.
| Protecting Group | Structure (R-O-PG) | Stability | Cleavage Conditions |
| tert-Pentyl Ether | R-O-C(CH₃)(C₂H₅)CH₃ | Basic, Neutral | Mild Acid (e.g., dilute HCl, TFA) |
| Benzyl (B1604629) (Bn) | R-O-CH₂Ph | Acidic, Basic | Hydrogenolysis (H₂, Pd/C) |
| Trimethylsilyl (B98337) (TMS) | R-O-Si(CH₃)₃ | Basic, Neutral | Mild Acid, Fluoride Ions (e.g., TBAF) |
| Tetrahydropyranyl (THP) | R-O-(C₅H₉O) | Basic, Neutral | Mild Acid (e.g., p-TsOH) |
Table comparing common alcohol protecting groups and their cleavage conditions. Data compiled from various sources. wikipedia.orguobaghdad.edu.iquwindsor.ca
Asymmetric synthesis aims to create chiral molecules with a specific three-dimensional arrangement. The steric bulk of reagents and catalysts can play a crucial role in influencing the stereochemical outcome of a reaction. While direct applications of this compound as a chiral auxiliary are not widely documented, research on similar bulky vinyl ethers suggests a potential role.
Studies involving the copolymerization of indene (B144670) with various alkyl vinyl ethers, including the structurally similar tert-butyl vinyl ether, have shown that the bulkiness of the alkyl group is important for asymmetric induction. researchgate.net When using a chiral initiator, the steric hindrance from the bulky side group influences how the monomers approach the growing polymer chain, resulting in an optically active copolymer. researchgate.net This suggests that this compound, with its significant steric presence, could be a valuable monomer in achieving stereocontrol in certain polymerization reactions, potentially leading to the synthesis of chiral polymers or intermediates.
Development of Functional Polymeric Materials
Poly(vinyl ether)s are a class of polymers known for properties such as chemical inertness, elasticity, and adhesiveness. rsc.org They are typically synthesized through cationic polymerization. nih.gov The specific alkyl group of the vinyl ether monomer is a primary determinant of the final polymer's properties.
The structure of the side chain in a poly(vinyl ether) directly impacts its macroscopic properties, most notably its glass transition temperature (Tg). The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state.
Effect of Side Chain: Long, linear alkyl chains tend to lower the Tg by increasing free volume and flexibility. In contrast, bulky, rigid side groups, like the tert-pentyl group, restrict the motion of the polymer backbone. This restriction leads to a higher glass transition temperature.
Expected Properties: Poly(this compound) is expected to have a relatively high Tg, similar to poly(tert-butyl vinyl ether), which has a reported Tg of 88 °C. acs.org This would make the polymer a rigid, glassy material at room temperature. By copolymerizing this compound with other vinyl monomers that have flexible side chains (e.g., ethyl vinyl ether or isobutyl vinyl ether), materials scientists can precisely tailor the final polymer's properties. mdpi.com This allows for the creation of copolymers with specific characteristics, balancing rigidity and flexibility to optimize performance for applications like coatings, adhesives, and impact modifiers.
| Polymer | Monomer Side Group | Typical Glass Transition Temp. (Tg) |
| Poly(methyl vinyl ether) | -CH₃ | ~ -30 °C |
| Poly(ethyl vinyl ether) | -CH₂CH₃ | ~ -43 °C |
| Poly(isobutyl vinyl ether) | -CH₂CH(CH₃)₂ | ~ -19 °C |
| Poly(tert-butyl vinyl ether) | -C(CH₃)₃ | ~ 88 °C |
Table showing the effect of the alkyl side group on the glass transition temperature of various poly(vinyl ether)s. The bulky tert-butyl group significantly increases Tg, a trend expected to be similar for the tert-pentyl group. Data compiled from various sources. acs.orgresearchgate.net
"Smart" or stimuli-responsive polymers are materials that undergo significant changes in their properties in response to small changes in their external environment, such as temperature, pH, or light. uakron.edu While this compound itself is not inherently stimuli-responsive, it can be incorporated as a comonomer into polymer chains to create functional smart materials.
For example, some poly(vinyl ether)s with specific side chains exhibit thermoresponsive behavior in aqueous solutions, meaning their solubility changes dramatically at a certain temperature known as the lower critical solution temperature (LCST). mdpi.com Poly(methyl vinyl ether) is one such polymer. researchgate.net
By copolymerizing a hydrophilic vinyl ether with the highly hydrophobic this compound, it is possible to create amphiphilic copolymers. The balance between the hydrophilic and hydrophobic units can be used to fine-tune the LCST and the nature of the temperature-induced phase transition. The bulky and non-polar tert-pentyl groups would strongly influence the hydrophobic interactions that drive this transition. Such polymers could have applications in fields like controlled drug delivery, where a change in temperature could trigger the release of an encapsulated therapeutic agent, or in the development of smart hydrogels and coatings. rsc.org
Applications in Coatings and Curing Technologies
This compound (t-PVE) and other vinyl ethers are significant monomers in the field of coatings and curing technologies, primarily due to their ability to undergo rapid polymerization when exposed to ultraviolet (UV) light or other initiation sources. This property makes them valuable components in formulations for UV-curable coatings, inks, and adhesives.
Vinyl ethers are utilized as reactive diluents to reduce the viscosity of formulations, which is particularly important for applications like UV-inkjet inks that require very low viscosity. radtech.org Their strong "cutting power" or ability to decrease viscosity can be superior to that of commonly used acrylate (B77674) diluents. radtech.org In the context of advanced lithography, such as step and flash imprint lithography, vinyl ether-based formulations, including those with t-PVE, have been investigated as etch barriers. These formulations can exhibit viscosities lower than 1 cps and require a low UV dose (e.g., 25 mJ/cm²) for complete curing, demonstrating a higher extent of cure for a given dose compared to acrylate systems. researchgate.net
The primary mechanism for the polymerization of vinyl ethers in these applications is cationic polymerization. nih.govsemanticscholar.org This process is initiated by a cationic initiator, which can be generated by photoinitiators in UV curing systems. radtech.org Research has focused on developing new catalyst systems to achieve well-controlled polymerization, leading to poly(vinyl ether)s with specific molecular weights and narrow molecular weight distributions. nih.gov While traditional cationic polymerization often requires stringent conditions like low temperatures and an inert atmosphere, modern methods are being developed to allow for polymerization under ambient conditions. nih.govsemanticscholar.orgmdpi.com For instance, the use of organic acids as catalysts has enabled the polymerization of various vinyl ether monomers, including the structurally similar tert-butyl vinyl ether (tBVE), at room temperature. nih.govsemanticscholar.org
The incorporation of bulky side groups, such as the tert-pentyl group in t-PVE, influences the properties of the resulting polymer. For example, studies on bio-based poly(vinyl ether)s have shown that incorporating cycloaliphatic groups can significantly increase the glass transition temperature and mechanical properties of the crosslinked networks. rsc.org This suggests that the tert-pentyl group in poly(t-PVE) would similarly impact the final properties of the cured coating, contributing to its hardness and thermal stability.
Table 1: Comparison of Vinyl Ether and Acrylate Reactive Diluents in Coatings
| Property | Vinyl Ethers (e.g., t-PVE) | Acrylate Diluents |
|---|---|---|
| Diluting Power | Superior; significantly reduces formulation viscosity. radtech.org | Effective, but often less potent than vinyl ethers. radtech.org |
| Curing Mechanism | Primarily cationic polymerization; can also undergo free-radical copolymerization. radtech.org | Primarily free-radical polymerization. |
| Curing Speed | Very fast, especially in UV-initiated cationic systems. radtech.orgresearchgate.net | Fast in UV-initiated systems. |
| Toxicity Profile | Generally considered to have a better toxicological profile than many acrylates. radtech.org | Some acrylates are known skin irritants and sensitizers. |
Research in Atmospheric and Environmental Chemistry (e.g., Volatile Organic Compounds, Oxidation Pathways)
As a volatile organic compound (VOC), this compound can be released into the atmosphere, where it participates in photochemical reactions that contribute to the formation of ozone and other secondary air pollutants. The primary degradation pathway for vinyl ethers in the troposphere is through reaction with hydroxyl (OH) radicals, ozone (O₃), and nitrate (B79036) (NO₃) radicals. nih.gov
The reactivity of a vinyl ether is largely determined by its chemical structure, specifically the substituents attached to the vinyl group. Kinetic studies on structurally similar compounds like iso-butyl vinyl ether (iBVE) and tert-butyl vinyl ether (tBVE) provide insight into the likely atmospheric lifetime and reaction pathways of t-PVE. The reaction with OH radicals is typically the dominant removal process during the daytime. nih.gov The rate coefficients for the reaction of OH radicals with iBVE and tBVE are high, suggesting a short atmospheric lifetime. nih.gov The OH radical adds to the double bond of the vinyl group, initiating a series of oxidation reactions. acs.orgrsc.org For example, theoretical studies on the OH-initiated oxidation of vinyl alcohol show that the reaction proceeds mainly through OH addition to the β-carbon of the vinyl group. acs.org
The reaction with ozone (ozonolysis) and nitrate radicals are also significant removal pathways, particularly at night for the latter. nih.gov The presence of the ether oxygen and the alkyl groups influences the rate of these reactions. For instance, the rate coefficient for the reaction of NO₃ with tBVE is more than double that for iBVE, indicating a strong structural influence. nih.gov
Based on data from analogous compounds, the estimated tropospheric lifetimes of t-PVE with respect to its primary oxidants would be very short, likely on the order of hours, indicating it would be rapidly removed from the atmosphere near its source.
Table 2: Gas-Phase Reaction Rate Coefficients for t-Butyl Vinyl Ether (an analogue of t-PVE) at 298 K
| Reactant | Rate Coefficient (cm³ molecule⁻¹ s⁻¹) | Reference |
|---|---|---|
| OH Radical | (1.25 ± 0.32) × 10⁻¹⁰ | nih.gov |
| Ozone (O₃) | (5.30 ± 1.07) × 10⁻¹⁶ | nih.gov |
| NO₃ Radical | (4.81 ± 1.01) × 10⁻¹² | nih.gov |
The oxidation products of vinyl ethers in the atmosphere can include aldehydes, ketones, and organic nitrates. The specific products formed from t-PVE would result from the fragmentation of the unstable intermediates formed after the initial radical attack. Understanding these oxidation pathways is crucial for accurately modeling air quality and the environmental fate of this class of compounds.
Interdisciplinary Research with Biological Systems (e.g., Ether-Linked Glycerophospholipids, Electron Scattering Studies)
While direct research on this compound within biological systems is limited, the compound's core vinyl ether structure is of significant interest in interdisciplinary research, particularly in the study of ether-linked lipids and in fundamental electron interaction studies relevant to biology and radiation science.
Ether-Linked Glycerophospholipids: The vinyl ether linkage is a key structural feature in a class of biologically vital lipids known as plasmalogens. researchgate.netnih.gov These are a type of ether-linked glycerophospholipid where an alkyl chain is attached to the sn-1 position of the glycerol (B35011) backbone via a vinyl-ether bond. researchgate.net Plasmalogens constitute a significant fraction of the phospholipids (B1166683) in human cell membranes, especially in the brain and heart. nih.gov They are implicated in protecting cells from oxidative stress, modulating membrane dynamics, and participating in cell signaling pathways. lipotype.com Research into the biosynthesis of the vinyl ether bond in plasmalogens is an active area, as defects in this process are linked to severe genetic disorders. nih.govnih.gov Although t-PVE itself is not a biological molecule, its chemistry provides a simple model for understanding the reactivity and properties of the vinyl ether bond found in these complex biological structures.
Electron Scattering Studies: The interaction of low-energy electrons with molecules is a fundamental process in radiation chemistry and biology, as it can lead to DNA damage. Ethers, including vinyl ethers, serve as model compounds for segments of larger biomolecules like DNA and proteins. Theoretical and experimental studies on electron scattering from various ethers, such as ethyl vinyl ether and other isomers, help to elucidate the mechanisms of these interactions. mdpi.comaps.orgresearchgate.net
These studies measure various cross-sections (elastic, inelastic, ionization) over a range of electron energies. mdpi.comresearchgate.net A key finding in studies of ethyl vinyl ether is the presence of a π* shape resonance at low incident electron energies. aps.org This type of resonance can be a crucial intermediate step in processes like dissociative electron attachment, where the molecule breaks apart after capturing an electron. aps.org Understanding these fundamental scattering processes for simple ethers like t-PVE can contribute to more accurate models of radiation damage in biological systems. mdpi.com
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| tert-Butyl Vinyl Ether |
| Poly(this compound) |
| Acrylate |
| Iso-butyl vinyl ether |
| Hydroxyl Radical |
| Ozone |
| Nitrate Radical |
| Vinyl Alcohol |
| Ether-linked glycerophospholipids |
| Plasmalogens |
Future Perspectives and Emerging Research Avenues for Tert Pentyl Vinyl Ether
Development of Novel Catalytic Systems for Synthesis and Polymerization
The synthesis and polymerization of vinyl ethers are critically dependent on the development of efficient and selective catalytic systems. For tert-Pentyl Vinyl Ether, future research is likely to focus on refining existing methods and discovering new catalysts to improve yield, selectivity, and reaction conditions.
Synthesis: Traditional synthesis of vinyl ethers often involves the Reppe process, which uses acetylene (B1199291) and the corresponding alcohol. However, modern research is geared towards more versatile and milder methods. Palladium-catalyzed transetherification, for instance, has emerged as a powerful tool for synthesizing a variety of functionalized vinyl ethers from other vinyl ethers like ethyl vinyl ether. academie-sciences.fr This method, often utilizing a palladium catalyst generated in situ, allows for the synthesis in a single step with good conversion rates under mild conditions. academie-sciences.fr Future work will likely involve optimizing palladium and other transition-metal catalysts (e.g., iridium complexes) specifically for the sterically hindered tert-pentyl alcohol to maximize the efficiency of transvinylation. orgsyn.orgresearchgate.net
Polymerization: Cationic polymerization is the primary method for polymerizing vinyl ethers. nih.gov The development of novel Lewis acids and organocatalysts is a key research direction. While traditional Lewis acids like SnCl₄, EtAlCl₂, and TiCl₄ are effective, they often require low temperatures and stringent anhydrous conditions to achieve controlled polymerization. nih.govspsj.or.jp There is a growing interest in metal-free organocatalysts, which are less sensitive to impurities and environmentally benign. acs.orgsemanticscholar.org Strong Brønsted acids, such as BINOL-based chiral N-triflylphosphoramides, have shown promise as single-component catalysts that can initiate polymerization and control stereochemistry simultaneously. nih.gov Another promising class of organocatalysts is the highly acidic 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP), which can catalyze living cationic polymerization of various vinyl ethers, including the bulky tert-butyl vinyl ether, at room temperature and often without extensive purification of reagents. nih.gov Adapting these advanced organocatalytic systems for t-PVE could enable more robust and scalable polymerization processes.
| Catalyst System | Monomer Example(s) | Key Advantages |
| Palladium (II) Acetate (B1210297) / 1,10-phenanthroline (B135089) | Various alcohols + Ethyl Vinyl Ether | Mild conditions, single-step synthesis, good yields. academie-sciences.fr |
| SnCl₄ / Bulky Phosphoric Acid | Isobutyl Vinyl Ether | High isospecificity. acs.org |
| 1,2,3,4,5-pentacarbo-methoxycyclopentadiene (PCCP) | t-Butyl Vinyl Ether, Cyclohexyl Vinyl Ether | Metal-free, room temperature operation, living characteristics. nih.gov |
| BINOL-based Chiral Phosphoric Acids / TiCl₄ | Various Vinyl Ethers | Catalyst-controlled stereoselectivity, access to isotactic polymers. nsf.gov |
Expanding the Scope of Controlled Polymerization Methodologies
Achieving precise control over polymer architecture—including molecular weight, dispersity, and tacticity—is essential for creating advanced materials. For t-PVE, expanding the application of controlled polymerization techniques is a critical research frontier.
Living Cationic Polymerization (LCP): LCP is a powerful technique for producing well-defined polymers with predictable molecular weights and narrow molecular weight distributions (Đ). nih.gov The key to LCP is stabilizing the propagating carbocationic chain end to prevent termination and chain transfer reactions. nih.gov For bulky vinyl ethers like tert-butyl vinyl ether (a close analog of t-PVE), LCP has been successfully achieved using initiating systems that create a stabilized propagating species. nih.govacs.org Future research on t-PVE will involve fine-tuning initiator/Lewis acid systems and reaction conditions (temperature, solvent) to establish robust living polymerization protocols. The use of external additives or even the monomer itself to stabilize the propagating cation is a strategy that has proven effective for other vinyl ethers and could be applied to t-PVE. spsj.or.jp
Reversible Addition-Fragmentation Chain Transfer (RAFT) Polymerization: The combination of cationic polymerization with RAFT principles has opened new avenues for synthesizing complex polymer architectures. nih.gov Cationic RAFT polymerization allows for the synthesis of polymers with controlled molar masses and functionalizable thiocarbonylthio end groups. acs.org Recently, moisture-tolerant cationic RAFT systems have been developed using strong organic acids like PCCP, which can be performed open to the air at room temperature. acs.org Applying these tolerant RAFT systems to t-PVE would represent a significant step forward, simplifying the synthesis of block copolymers and other advanced structures under more practical, less stringent conditions. semanticscholar.org Furthermore, external stimuli like visible light are being used to regulate cationic polymerizations, offering spatiotemporal control over the reaction. acs.org Developing photocontrolled RAFT polymerization for t-PVE could enable the creation of patterned materials and complex macromolecular designs. acs.orgacs.org
Advanced Computational Modeling for Predictive Chemistry
Computational chemistry provides powerful tools for understanding reaction mechanisms and predicting material properties, thereby accelerating the development of new chemical processes. For this compound, computational modeling can offer insights that are difficult to obtain through experiments alone.
Density Functional Theory (DFT) and other ab initio calculations can be used to model the gas-phase structure and conformational properties of t-PVE. acs.org Such studies, which have been performed on the analogous tert-butyl vinyl ether, can predict the most stable conformers and the energy barriers for internal rotation, which influence the monomer's reactivity. acs.org
In the context of polymerization, computational modeling can elucidate the structure of the propagating carbocation and its interaction with the counterion and solvent molecules. Understanding these interactions is crucial for designing catalyst systems that favor controlled polymerization over side reactions. For instance, modeling can help explain why certain Lewis acids are more effective than others in achieving living polymerization. spsj.or.jp Furthermore, computational studies can predict the stereochemical outcome of polymerization by calculating the transition state energies for different modes of monomer addition, aiding in the design of catalysts for stereoselective polymerization. nsf.gov
Exploration of New Reactivity Modes and Synthetic Transformations
The electron-rich carbon-carbon double bond in this compound makes it a versatile substrate for a variety of synthetic transformations beyond polymerization. academie-sciences.fr Exploring these reactions can lead to the synthesis of novel small molecules and functional materials.
Vinyl ethers are known to participate in cycloaddition reactions, such as the Diels-Alder reaction, where they can act as the electron-rich diene or dienophile component. academie-sciences.fr The bulky tert-pentyl group could influence the regio- and stereoselectivity of these reactions. A specific area of interest is the hetero-Diels-Alder cycloaddition, which has been used for the selective labeling of vinyl ether-containing lipids. nih.gov Applying such selective reactions to t-PVE or its derivatives could lead to new biochemical probes or materials for life sciences.
Furthermore, the vinyl ether moiety is susceptible to electrophilic addition. researchgate.net Stepwise electrophilic additions can be used to form new carbon-carbon and carbon-heteroatom bonds, providing a pathway to complex polyfunctional compounds. researchgate.net The hydrolysis of the vinyl ether group under acidic conditions is another fundamental reaction that can be exploited. researchgate.net Controlled hydrolysis can be used for deprotection strategies in organic synthesis or, in the case of polymers, to convert poly(this compound) into poly(vinyl alcohol), with the bulky side group potentially influencing the properties of the final product.
Integration with Sustainable Chemistry Principles and Green Synthesis
Modern chemical research places a strong emphasis on sustainability, focusing on the use of renewable resources, environmentally benign reaction conditions, and energy efficiency. The synthesis and application of this compound can benefit significantly from the integration of green chemistry principles.
A key area for sustainable synthesis is the use of enzyme catalysis. nih.gov Traditional acid-catalyzed methods for modifying vinyl ethers can lead to unwanted side reactions due to the acid lability of the vinyl group. nih.govrsc.org Lipases, such as immobilized Candida antarctica lipase (B570770) B (CalB), have been successfully used to synthesize vinyl ether esters from hydroxyl-functional vinyl ethers and carboxylic acids under mild, neutral conditions. nih.govrsc.org This enzymatic approach avoids side reactions and simplifies purification. nih.gov Developing enzymatic routes for the synthesis or functionalization of t-PVE or its precursors would be a significant step towards a greener process.
Another aspect of green chemistry is the use of renewable feedstocks. While t-PVE is typically derived from petrochemical sources, research into producing the precursor, tert-pentyl alcohol (tert-amyl alcohol), from biomass is an important long-term goal. Furthermore, general methods for the vinylation of bio-based molecules, such as carbohydrates, using readily available reagents like calcium carbide, are being developed. nih.gov These approaches showcase a path towards creating bio-based vinyl ether monomers, reducing the reliance on fossil fuels. nih.gov The use of t-PVE or similar ethers as "green" solvents in organic synthesis is also an emerging application, as they can be more environmentally friendly alternatives to traditional ether solvents. wikipedia.org
Q & A
Q. What are the key stability concerns when handling tert-pentyl vinyl ether, and what experimental precautions are recommended?
this compound is prone to peroxide formation when exposed to oxygen, especially under light or heat . To mitigate risks:
- Storage : Use amber glass containers under inert gas (e.g., nitrogen/argon) at ≤4°C.
- Testing : Regularly check for peroxides using iodide-starch test strips or commercial kits.
- Stabilizers : Add inhibitors like butylated hydroxytoluene (BHT) at 0.001–0.01% w/w .
- Disposal : Neutralize peroxides with reducing agents (e.g., FeSO₄) before disposal .
Q. What analytical methods are validated for quantifying this compound in environmental matrices?
Gas chromatography-mass spectrometry (GC-MS) and high-performance liquid chromatography (HPLC) are widely used. For groundwater studies:
- GC-MS parameters : Use a DB-624 column (30 m × 0.25 mm) with a 1.4 µm film thickness, splitless injection, and electron ionization (EI) at 70 eV .
- Recovery rates : Reported recoveries range from 94–124% in water samples, with detection limits of 0.2 µg/L .
- Matrix effects : Spike-and-recovery experiments are critical for validating methods in complex matrices like soil or biological tissues .
Q. How does the structure of this compound influence its reactivity in Lewis acid-catalyzed reactions?
The ether’s lone electron pairs on oxygen enable it to act as a weak Lewis base. For example:
- Complexation : Forms stable adducts with BF₃, enhancing electrophilic reactions in synthetic pathways .
- Oxidation : Reacts violently with strong oxidizers (e.g., HNO₃), necessitating controlled addition rates and cooling .
Advanced Research Questions
Q. How can researchers design experiments to study the atmospheric oxidation of this compound and its secondary organic aerosol (SOA) yields?
- Ozonolysis setup : Simulate atmospheric conditions using a smog chamber with 300 ppb initial reactant concentration, excess cyclohexane (OH scavenger), and controlled humidity .
- Aerosol measurement : Monitor SOA mass yields (Y) via aerosol mass spectrometry (AMS) or scanning mobility particle sizer (SMPS). Yields increase with aerosol mass (M₀), as shown in analogous tert-butyl vinyl ether studies (Y = 5–15% at M₀ = 10–50 µg/m³) .
- Data interpretation : Compare fragmentation patterns with quantum chemical calculations (e.g., density functional theory) to identify dominant reaction pathways .
Q. What methodological challenges arise when reconciling contradictory data on this compound’s environmental persistence?
Discrepancies in half-life (e.g., 2–30 days in groundwater) may stem from:
- Matrix variability : Organic carbon content and microbial activity significantly affect biodegradation rates .
- Analytical bias : Differences in extraction efficiency (e.g., solid-phase vs. liquid-liquid extraction) can skew results .
- Mitigation : Use isotopically labeled internal standards (e.g., ¹³C-tert-pentyl vinyl ether) to normalize recovery and reduce variability .
Q. What strategies optimize the synthesis of this compound while minimizing hazardous byproducts?
- Reaction design : Use acid-catalyzed condensation of tert-pentanol with acetylene under strict temperature control (20–25°C) to avoid polymerization .
- Purification : Distill under reduced pressure (e.g., 40 mmHg, bp ≈85–86°C) and monitor for peroxides post-synthesis .
- Scale-up considerations : Implement continuous-flow reactors to enhance heat dissipation and reduce exothermic risks .
Key Recommendations for Researchers
- Literature review : Use databases like SciFinder and PubMed with keywords: “this compound” + “peroxide formation,” “ozonolysis,” “GC-MS method” .
- Safety protocols : Follow OSHA guidelines for handling peroxides and volatile ethers .
- Data sharing : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) when publishing datasets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
